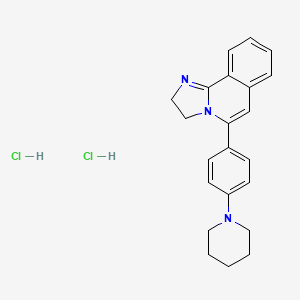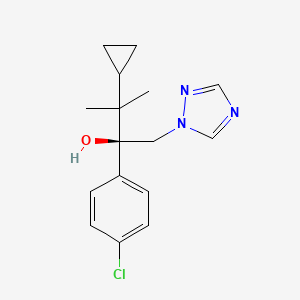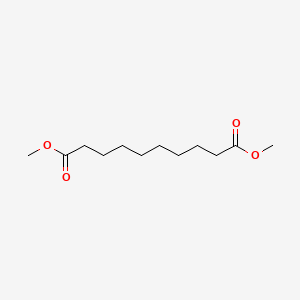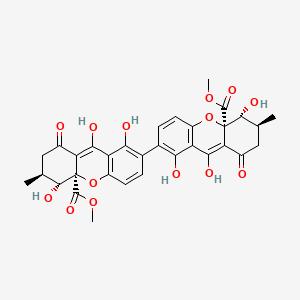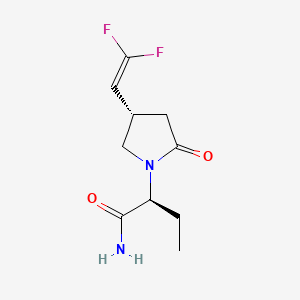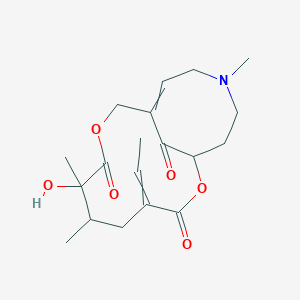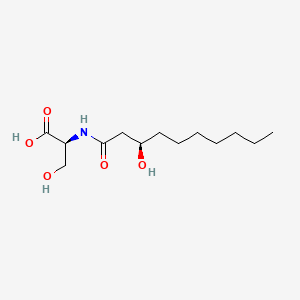![molecular formula C22H28BrFN2O4 B1681011 (2S,3R)-3-(3,4-Dihydroxyphenyl)-2-[3-(4-fluorophenyl)propylamino]-3-hydroxy-1-pyrrolidin-1-ylpropan-1-one;hydrobromide CAS No. 142784-65-4](/img/structure/B1681011.png)
(2S,3R)-3-(3,4-Dihydroxyphenyl)-2-[3-(4-fluorophenyl)propylamino]-3-hydroxy-1-pyrrolidin-1-ylpropan-1-one;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SM 11044 es un compuesto novedoso conocido por sus propiedades farmacológicas únicas. Se ha identificado como un agonista atípico del receptor β-adrenérgico, lo que significa que interactúa con los receptores β-adrenérgicos de una manera distinta a los agonistas tradicionales. Este compuesto ha demostrado potencial para inducir la relajación del colon de rata despolarizado e inhibir la quimiotaxis inducida por leucotrieno B4 de eosinófilos de cobayas .
Análisis De Reacciones Químicas
SM 11044 experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro.
Aplicaciones Científicas De Investigación
Química: Se utiliza como un compuesto modelo para estudiar las interacciones con los receptores β-adrenérgicos y otras proteínas relacionadas.
Biología: Se ha demostrado que el compuesto inhibe la quimiotaxis inducida por leucotrieno B4 de eosinófilos de cobayas, lo que lo convierte en un candidato potencial para estudiar las respuestas inflamatorias.
Medicina: La capacidad de SM 11044 para inducir la relajación del colon de rata despolarizado sugiere posibles aplicaciones terapéuticas en trastornos gastrointestinales.
Industria: Las propiedades únicas del compuesto lo convierten en una herramienta valiosa en el desarrollo de nuevos productos farmacéuticos y otros productos químicos
Mecanismo De Acción
El mecanismo de acción de SM 11044 implica su interacción con los receptores β-adrenérgicos. A diferencia de los agonistas tradicionales del receptor β-adrenérgico, SM 11044 se une a una nueva proteína de unión que es distinta de los receptores β1, β2 y β3-adrenérgicos. Esta interacción conduce a la relajación del colon de rata despolarizado y la inhibición de la quimiotaxis inducida por leucotrieno B4 de eosinófilos de cobayas. Los objetivos moleculares y las vías involucradas en estos efectos todavía están bajo investigación .
Comparación Con Compuestos Similares
SM 11044 es único en su interacción con una nueva proteína de unión distinta de los receptores β-adrenérgicos tradicionales. Los compuestos similares incluyen:
Isoproterenol: Un agonista no selectivo del receptor β-adrenérgico.
BRL 37344: Un agonista selectivo del receptor β3-adrenérgico.
Cyanopindolol: Un antagonista del receptor β-adrenérgico. A diferencia de estos compuestos, SM 11044 exhibe propiedades de unión y efectos biológicos únicos, lo que lo convierte en una herramienta valiosa para la investigación científica
Métodos De Preparación
La síntesis de SM 11044 implica varios pasos, incluido el uso de reactivos específicos y condiciones de reacción. La ruta sintética detallada y los métodos de producción industrial no están disponibles de forma fácil en el dominio público.
Propiedades
Número CAS |
142784-65-4 |
|---|---|
Fórmula molecular |
C22H28BrFN2O4 |
Peso molecular |
483.4 g/mol |
Nombre IUPAC |
(2S,3R)-3-(3,4-dihydroxyphenyl)-2-[3-(4-fluorophenyl)propylamino]-3-hydroxy-1-pyrrolidin-1-ylpropan-1-one;hydrobromide |
InChI |
InChI=1S/C22H27FN2O4.BrH/c23-17-8-5-15(6-9-17)4-3-11-24-20(22(29)25-12-1-2-13-25)21(28)16-7-10-18(26)19(27)14-16;/h5-10,14,20-21,24,26-28H,1-4,11-13H2;1H/t20-,21+;/m0./s1 |
Clave InChI |
VGHBGPUSJITFJL-JUDYQFGCSA-N |
SMILES |
C1CCN(C1)C(=O)C(C(C2=CC(=C(C=C2)O)O)O)NCCCC3=CC=C(C=C3)F.Br |
SMILES isomérico |
C1CCN(C1)C(=O)[C@H]([C@@H](C2=CC(=C(C=C2)O)O)O)NCCCC3=CC=C(C=C3)F.Br |
SMILES canónico |
C1CCN(C1)C(=O)C(C(C2=CC(=C(C=C2)O)O)O)NCCCC3=CC=C(C=C3)F.Br |
Apariencia |
Solid powder |
| 142784-65-4 | |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
3-(3,4-dihydroxyphenyl)-N-(3-(4-fluorophenyl)propyl)serine pyrrolidine amide hydrobromide Pyrrolidine, 1-(3-(3,4-dihydroxyphenyl)-2-((3-(4-fluorophenyl)propyl)amino)-3-hydroxy-1-oxopropyl)-, monohydrobromide, (R-(R*,S*))- SM 11044 SM-11044 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


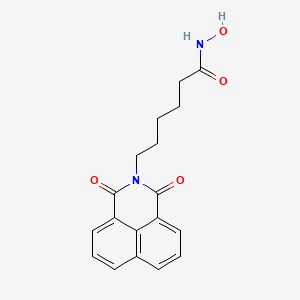
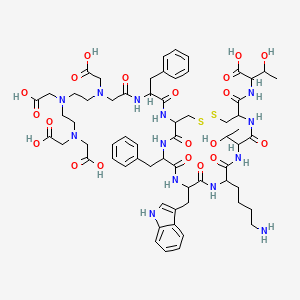
![(4R,7S,10R,13S,16S,19R)-10-(4-aminobutyl)-16-benzyl-N-(1,3-dihydroxybutan-2-yl)-19-[[(2R)-2-(2-fluoropropanoylamino)-3-phenylpropanoyl]amino]-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B1680931.png)
![benzyl N-[(2S)-4-amino-1-[[(2S,3R,4R)-4-(benzylamino)-5-[[(2S)-1-(benzylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxo-1-phenylpentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamate](/img/structure/B1680933.png)
![Benzyl [(1r)-1-({(1s,2s,3s)-1-Benzyl-2-Hydroxy-4-({(1s)-1-[(2-Hydroxy-4-Methoxybenzyl)carbamoyl]-2-Methylpropyl}amino)-3-[(4-Methoxybenzyl)amino]-4-Oxobutyl}carbamoyl)-2,2-Dimethylpropyl]carbamate](/img/structure/B1680934.png)
